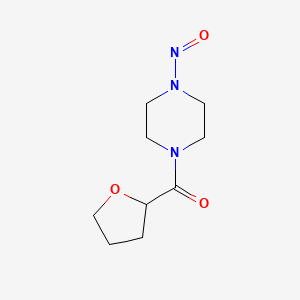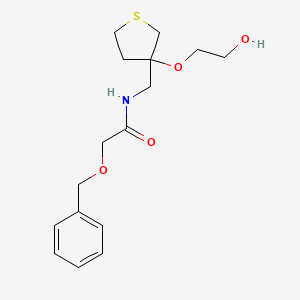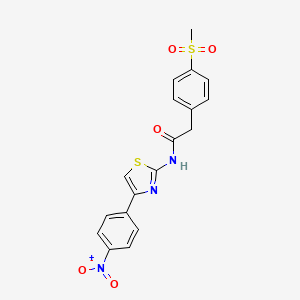![molecular formula C13H12F3NO3 B2829845 5-Oxo-1-{[3-(trifluoromethyl)phenyl]methyl}pyrrolidine-3-carboxylic acid CAS No. 1016499-07-2](/img/structure/B2829845.png)
5-Oxo-1-{[3-(trifluoromethyl)phenyl]methyl}pyrrolidine-3-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“5-Oxo-1-{[3-(trifluoromethyl)phenyl]methyl}pyrrolidine-3-carboxylic acid” is a chemical compound with the CAS Number: 1016499-07-2 . It has a molecular weight of 287.24 . The compound is stored at room temperature and appears as a powder .
Molecular Structure Analysis
The compound’s IUPAC name is 5-oxo-1-[3-(trifluoromethyl)benzyl]-3-pyrrolidinecarboxylic acid . Its InChI Code is 1S/C13H12F3NO3/c14-13(15,16)10-3-1-2-8(4-10)6-17-7-9(12(19)20)5-11(17)18/h1-4,9H,5-7H2,(H,19,20) .Physical And Chemical Properties Analysis
The compound is a powder at room temperature . It has a molecular weight of 287.24 . More specific physical and chemical properties such as melting point, boiling point, and solubility are not provided in the available resources .Applications De Recherche Scientifique
Synthesis and Biological Evaluation
The derivative of 5-oxo-1-phenyl-4-(substituted methyl) pyrrolidine-3-carboxylic acid has been synthesized for potential antibacterial applications. These compounds, featuring the pyrrolidine ring and methylamino residues, were evaluated against various bacteria, including Staphylococcus aureus and Pseudomonas aeruginosa, showing moderate to good activity (Devi et al., 2018).
Spectroscopic Properties and Quantum Mechanical Study
Investigations into the spectroscopic properties of 5-oxo-1-phenyl-4-(piperidin-1-ylmethyl)pyrrolidine-3-carboxylic acid utilized various techniques, including FT-IR, NMR, and UV, alongside quantum chemical methods. This comprehensive study provides insights into the molecule's structural and electronic characteristics, facilitating further applications in chemical research (Devi et al., 2020).
Organic Catalysis
The compound (S)-N-(2-pyrrolidinylmethyl)pyrrolidine/trifluoroacetic acid was used in catalysis, demonstrating the ability to induce high yield and excellent regio- and enantioselectivity in the addition of alkyl methyl ketones to beta-dimethyl(phenyl)silylmethylene malonate. This showcases the potential of related compounds in facilitating highly selective synthetic transformations (Chowdhury & Ghosh, 2009).
Crystal Structure Insights
Research into the crystal structure of related compounds, such as 5-(trifluoromethyl)picolinic acid, revealed intricate hydrogen-bonding networks, providing valuable data for understanding the solid-state properties of similar molecules. This knowledge aids in the design of materials with desired physical and chemical properties (Ye & Tanski, 2020).
Chemical Reactivity and Mechanism Studies
Studies on the reactivity of pyridine- and carboxylic acid-derived compounds with metal salts under various conditions offer insights into the synthesis of coordination polymers and other complex structures. Such research provides a foundation for developing new materials with potential applications in catalysis, adsorption, and more (Ghosh, Savitha, & Bharadwaj, 2004).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
5-oxo-1-[[3-(trifluoromethyl)phenyl]methyl]pyrrolidine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12F3NO3/c14-13(15,16)10-3-1-2-8(4-10)6-17-7-9(12(19)20)5-11(17)18/h1-4,9H,5-7H2,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOXJFGFVNVEYQI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)CC2=CC(=CC=C2)C(F)(F)F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12F3NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![ethyl 4-(2-((1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamido)benzoate](/img/structure/B2829763.png)


![N-[1-(2H-1,3-benzodioxol-5-yl)ethyl]-3,4,5,6-tetrachloropyridine-2-carboxamide](/img/structure/B2829768.png)



![(Z)-ethyl 2-(6-sulfamoyl-2-((thiophene-2-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2829775.png)
![2-[2-(4-bromophenyl)-4-oxo-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-5-yl]-N-[3-(propan-2-yl)phenyl]acetamide](/img/structure/B2829776.png)

![2-({[3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-(4-pyridyl)-4-pyrimidinol](/img/structure/B2829781.png)
![(E)-4-(Dimethylamino)-N-[1-(3-hydroxybenzoyl)piperidin-4-yl]but-2-enamide](/img/structure/B2829783.png)

![N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]-2-(3-methoxyphenyl)acetamide](/img/structure/B2829785.png)